molecular formula C21H24ClN5S B2382365 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione CAS No. 440334-19-0

4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione

Cat. No.: B2382365
CAS No.: 440334-19-0
M. Wt: 413.97
InChI Key: YGRROGONSNHNKC-UHFFFAOYSA-N
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Description

4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione: is a complex organic compound that belongs to the quinazoline class of compounds. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Mechanism of Action

Target of Action

The primary targets of the compound “4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione” are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological functions.

Mode of Action

The compound interacts with its targets by binding to these receptors. The binding affinity data for the 5-hydroxytryptamine receptor 2A is 1.94nM , indicating a strong interaction

Biochemical Pathways

The compound’s interaction with the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor influences the serotonin and adrenergic signaling pathways, respectively. These pathways play key roles in mood regulation, sleep, and vasoconstriction .

Result of Action

Its interaction with the 5-hydroxytryptamine receptor 2a and the alpha-1a adrenergic receptor suggests potential effects on mood regulation and vascular tone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione 2{[Trazodone Related Compound C (20 mg) (2-{3-[4-(4-Chlorophenyl ... - USP](https://store.usp.org/product/1673533)[{{{CITATION{{{3{2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4 ...](https://www.mdpi.com/1422-8599/2023/1/M1548). One common synthetic route includes the reaction of 3-chlorophenylpiperazine with propylamine to form the intermediate, which is then cyclized to form the quinazoline core[{{{CITATION{{{2{[Trazodone Related Compound C (20 mg) (2-{3-[4-(4-Chlorophenyl ... - USP](https://store.usp.org/product/1673533)[{{{CITATION{{{_3{2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4 ...](https://www.mdpi.com/1422-8599/2023/1/M1548).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods[_{{{CITATION{{{2{[Trazodone Related Compound C (20 mg) (2-{3-4-(4-Chlorophenyl ... - USP[{{{CITATION{{{_3{2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4 ...](https://www.mdpi.com/1422-8599/2023/1/M1548). This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinazoline ring can be oxidized to form quinazoline-2,4-dione derivatives.

  • Reduction: : Reduction reactions can be performed on the quinazoline ring to produce reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinazoline-2,4-dione derivatives.

  • Reduction: : Reduced quinazoline derivatives.

  • Substitution: : Substituted piperazine derivatives.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its antimicrobial properties against various pathogens.

  • Medicine: : Research has explored its potential as an antitumor agent due to its ability to inhibit cell proliferation.

  • Industry: : It can be used in the development of new pharmaceuticals and agrochemicals.

Properties

CAS No.

440334-19-0

Molecular Formula

C21H24ClN5S

Molecular Weight

413.97

IUPAC Name

4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C21H24ClN5S/c22-16-5-3-6-17(15-16)27-13-11-26(12-14-27)10-4-9-23-20-18-7-1-2-8-19(18)24-21(28)25-20/h1-3,5-8,15H,4,9-14H2,(H2,23,24,25,28)

InChI Key

YGRROGONSNHNKC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

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